Cas no 1261452-95-2 (1-(Trifluoromethyl)naphthalene-8-methanol)
1-(Trifluoromethyl)naphthalene-8-methanol Chemical and Physical Properties
Names and Identifiers
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- 1-(Trifluoromethyl)naphthalene-8-methanol
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- Inchi: 1S/C12H9F3O/c13-12(14,15)10-6-2-4-8-3-1-5-9(7-16)11(8)10/h1-6,16H,7H2
- InChI Key: MONSMPBKFXKJBB-UHFFFAOYSA-N
- SMILES: FC(C1=CC=CC2=CC=CC(CO)=C21)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 239
- XLogP3: 3.2
- Topological Polar Surface Area: 20.2
1-(Trifluoromethyl)naphthalene-8-methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219003162-250mg |
1-(Trifluoromethyl)naphthalene-8-methanol |
1261452-95-2 | 98% | 250mg |
$659.60 | 2023-09-03 | |
| Alichem | A219003162-500mg |
1-(Trifluoromethyl)naphthalene-8-methanol |
1261452-95-2 | 98% | 500mg |
$1048.60 | 2023-09-03 | |
| Alichem | A219003162-1g |
1-(Trifluoromethyl)naphthalene-8-methanol |
1261452-95-2 | 98% | 1g |
$1651.30 | 2023-09-03 |
1-(Trifluoromethyl)naphthalene-8-methanol Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 1-(Trifluoromethyl)naphthalene-8-methanol
1-(Trifluoromethyl)naphthalene-8-methanol: A Comprehensive Overview
1-(Trifluoromethyl)naphthalene-8-methanol (CAS No: 1261452-95-2) is a versatile organic compound that has garnered significant attention in the fields of pharmaceutical chemistry, materials science, and analytical chemistry. This compound is characterized by its unique structure, which combines a naphthalene ring system with a trifluoromethyl group and a hydroxymethyl substituent. The trifluoromethyl group, CF3, is a strong electron-withdrawing group, which imparts distinctive electronic properties to the molecule, making it highly valuable in various applications.
The synthesis of 1-(Trifluoromethyl)naphthalene-8-methanol involves advanced organic chemistry techniques, including Friedel-Crafts alkylation and subsequent oxidation or reduction steps. Recent studies have focused on optimizing the synthesis pathway to enhance yield and purity, leveraging catalysts such as transition metal complexes and enzymes. These advancements have not only improved the scalability of the synthesis but also reduced environmental impact, aligning with the growing demand for sustainable chemical processes.
In terms of physical properties, 1-(Trifluoromethyl)naphthalene-8-methanol exhibits a melting point of approximately 95°C and a boiling point around 300°C under standard conditions. Its solubility in common solvents such as dichloromethane and ethanol makes it suitable for various chemical reactions and formulations. The compound's stability under thermal and oxidative conditions has been extensively studied, with recent research highlighting its resistance to degradation under UV light, making it ideal for applications in optoelectronic materials.
The applications of 1-(Trifluoromethyl)naphthalene-8-methanol are diverse and expanding rapidly. In pharmaceuticals, it serves as an intermediate in the synthesis of bioactive compounds targeting various diseases, including cancer and neurodegenerative disorders. For instance, recent studies have demonstrated its potential as a lead compound in designing kinase inhibitors due to its ability to form hydrogen bonds with target proteins.
In materials science, 1-(Trifluoromethyl)naphthalene-8-methanol is being explored for its role in the development of advanced polymers and liquid crystals. Its rigid naphthalene core and fluorinated substituent contribute to high thermal stability and mechanical strength, properties that are highly desirable in high-performance materials. Researchers have also investigated its use in organic light-emitting diodes (OLEDs), where its electron-withdrawing groups enhance charge transport properties.
From an analytical perspective, 1-(Trifluoromethyl)naphthalene-8-methanol has found utility as a reference standard in chromatographic techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC). Its distinct retention times and spectral characteristics make it an ideal benchmark for method validation and quality control in pharmaceutical analysis.
Recent advancements in computational chemistry have further elucidated the electronic structure of 1-(Trifluoromethyl)naphthalene-8-methanol, providing insights into its reactivity and selectivity in various chemical reactions. Quantum mechanical calculations have revealed that the trifluoromethyl group significantly alters the electron density distribution across the molecule, enhancing its ability to participate in electrophilic aromatic substitution reactions.
In conclusion, 1-(Trifluoromethyl)naphthalene-8-methanol (CAS No: 1261452-95-2) stands out as a multifaceted compound with immense potential across multiple disciplines. Its unique structural features, coupled with ongoing research into its synthesis, properties, and applications, ensure that it will remain a focal point for scientific innovation for years to come.
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